吡嗪-2,5-二胺

描述

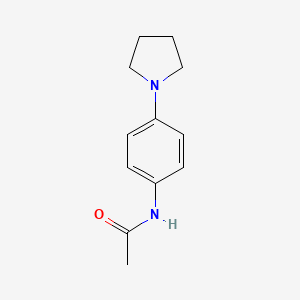

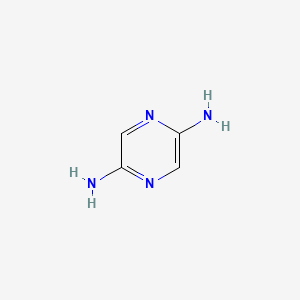

Pyrazine-2,5-diamine, also known as 2,5-Pyrazinediamine, is a chemical compound with the molecular formula C4H6N4 and a molecular weight of 110.12 . It is a solid substance .

Synthesis Analysis

Pyrazine compounds, including Pyrazine-2,5-diamine, can be synthesized by the reaction of diamines with diols in a vapor phase reaction in the presence of granular alumina . Other methods include the condensation reaction of diamines and epoxides using a copper-chromium catalyst .Molecular Structure Analysis

The linear formula of Pyrazine-2,5-diamine is C4H6N4 .Physical And Chemical Properties Analysis

Pyrazine-2,5-diamine is a solid substance . It should be stored in a dark place, under an inert atmosphere, at room temperature .科学研究应用

Medicinal Chemistry

Pyrazines and pyridazines fused to 1,2,3-triazoles, which can be synthesized using Pyrazine-2,5-diamine, have found applications in medicinal chemistry .

Method of Application

Two typical modes of constructing these heterocyclic ring systems are cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .

Results or Outcomes

These heterocycles have been used for c-Met inhibition or GABA A modulating activity . They have also been used as fluorescent probes and as structural units of polymers .

Corrosion Inhibition

Pyrazine and its derivatives, including Pyrazine-2,5-diamine, have been reported as effective corrosion inhibitors .

Method of Application

The adsorption of the pyrazine derivatives on steel may be physical or chemical but is purely chemical on Al and Mg alloys . Their adsorption follows the Langmuir isotherm with steel and deviated in the case of Al and Mg alloys .

Results or Outcomes

Pyrazine and its derivatives were reported to function as mixed-type inhibitors for steel and Al and Mg alloys .

Optoelectronic Properties for Solar Cells

Pyrazine-2,5-diamine based dyes have been studied for their optoelectronic properties, particularly in the context of solar cells .

Method of Application

The optoelectronic and chemical properties of these dyes were examined via density functional theory (DFT) and time-dependent density functional theory (TD-DFT) techniques .

Results or Outcomes

It was observed that 6H-borolo [3,4-b]pyrazine containing molecules have a shorter bond length and small dihedral angle which impart lower energy gap and longer absorption wavelength . The results of open circuit voltage (Voc), light harvesting efficiency (LHE) and electron injection driving force (ΔG inject) calculated for the dyes showed that all the simulated dyes have good photoelectric conversion efficiency properties .

Fragrance Compounds

2,5-Dimethyl pyrazine, a derivative of Pyrazine-2,5-diamine, is used in the creation of fragrance compounds .

Method of Application

When combined with floral, fruity, woody, or spicy compounds, 2,5-Dimethyl pyrazine provides a smoky or roasted undertone, adding sophistication and complexity .

Results or Outcomes

Fragrance compounds derived from 2,5-Dimethyl pyrazine are used in household cleaners, air fresheners, and candles, creating pleasant and comforting atmospheres .

Ligand for Metal Complexes

Pyrazine-2,5-diamine can also be used as a ligand for metal complexes .

Method of Application

Pyrazine-2,5-diamine can be obtained through the reduction reaction of pyrazine .

Results or Outcomes

The resulting metal complexes can have various applications in the field of chemistry .

Tumor Cells Research

One of the most important biological applications of pyrazine derivatives is in biomedicine where they are ingredients for fabricating numerous molecules used in tumor cells research .

Method of Application

Their spectral and physicochemical properties make them useful as photosensitizers in photodynamic or radiation therapy during tumor treatment .

Results or Outcomes

The use of pyrazine derivatives in tumor cells research has shown promising results, although more research is needed to fully understand their potential .

安全和危害

属性

IUPAC Name |

pyrazine-2,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4/c5-3-1-7-4(6)2-8-3/h1-2H,(H2,6,7)(H2,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZSMRYOBGTVCKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376861 | |

| Record name | Pyrazine-2,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrazine-2,5-diamine | |

CAS RN |

768386-37-4 | |

| Record name | Pyrazine-2,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Chloro-1,3,3-trimethylspiro[indoline-2,3'-naphtho[2,1-b][1,4]oxazine]](/img/structure/B1586781.png)

![3-Chloro-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1586798.png)